molecular formula C10H11N3O2 B2588499 3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione CAS No. 1016683-39-8

3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B2588499
CAS No.: 1016683-39-8
M. Wt: 205.217
InChI Key: NMFBXGAGQCUTGI-UHFFFAOYSA-N
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Description

3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione (CAS 1016683-39-8) is a chemical compound featuring an imidazolidine-2,4-dione core, commonly known as a hydantoin, which is a heterocyclic system of significant interest in medicinal chemistry . The compound is characterized by a (2-aminophenyl)methyl substituent at the 3-position of the hydantoin ring. Its molecular formula is C 10 H 11 N 3 O 2 and it has a molecular weight of 205.21 g/mol . The SMILES notation for this compound is NC1=C(CN2C(=O)NCC2=O)C=CC=C1 . Hydantoins and their derivatives are recognized as a privileged scaffold in drug discovery, exhibiting a broad spectrum of pharmacological activities . As part of this class, this compound serves as a valuable building block for the synthesis of more complex molecules in chemistry and biology research . The structural features of this compound, particularly the aromatic amino group, make it a versatile intermediate for further chemical modifications and for the development of compounds with potential biological activity. Researchers utilize this and similar hydantoin derivatives in the exploration of new therapeutic agents, as such structures have been associated with anticonvulsant, antiarrhythmic, antifungal, and antibacterial properties in scientific literature . The mechanism of action for hydantoin derivatives often involves interaction with specific enzymatic targets or receptors; for instance, some analogs are known to function through enzyme inhibition or receptor modulation . This product is supplied for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not approved for use in diagnostics, therapeutics, or any form of human or veterinary application .

Properties

IUPAC Name

3-[(2-aminophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-8-4-2-1-3-7(8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFBXGAGQCUTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione typically involves the reaction of 2-aminobenzylamine with glyoxylic acid or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base

Biological Activity

3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C10H12N2O2\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_2

This structure includes an imidazolidine core, which is known for its diverse pharmacological properties. The presence of the amino group and phenyl ring contributes to its biological activity by enhancing interactions with biomolecular targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it has shown potential in inhibiting anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are critical in cancer cell survival .
  • Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways that regulate cell growth and apoptosis .

Antitumor Activity

Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant antitumor properties. A study demonstrated that certain derivatives showed promising inhibitory effects on cancer cell lines such as K562 (chronic myeloid leukemia) and PC-3 (prostate cancer) . The lead compound from this series displayed better growth inhibition compared to established drugs.

Antimalarial Activity

Another area of interest is the compound's potential against Plasmodium falciparum, the causative agent of malaria. Novel derivatives based on the imidazolidine scaffold have been synthesized and tested for their antiplasmodial activity. Some compounds exhibited IC50 values in the low micromolar range against resistant strains of the parasite .

Antimicrobial Properties

The hydantoin core has been associated with various antimicrobial activities. Compounds derived from imidazolidine-2,4-dione have shown effectiveness against a range of pathogens, suggesting their utility in treating infectious diseases .

Case Study 1: Antitumor Efficacy

In a study focusing on the synthesis of imidazolidine derivatives, compound 8k was identified as a potent inhibitor of Bcl-2 proteins. This compound demonstrated a significant reduction in cell viability in both K562 and PC-3 cell lines compared to controls. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

CompoundCell LineIC50 (µM)
8kK56215
8kPC-312

Case Study 2: Antimalarial Screening

A series of bioinspired imidazolidinedione derivatives were evaluated for antimalarial activity. Among them, compound CWHM-123 showed an IC50 value of 0.310 µM against P. falciparum 3D7 strain, indicating strong potential for further development as an antimalarial agent .

CompoundStrainIC50 (µM)
CWHM-1233D70.310
CWHM-505Dd2 (resistant)0.099

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazolidine-2,4-dione compounds exhibit notable antimicrobial properties. For instance, studies have shown that 3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione can inhibit the growth of various bacterial strains. In a study evaluating the effects on Pseudomonas aeruginosa, certain derivatives demonstrated complete inhibition of virulence factors such as protease and hemolysin production at minimal inhibitory concentrations (MIC) .

Antiplasmodial Activity

The compound has also been investigated for its antimalarial properties. A series of derivatives based on the imidazolidine-2,4-dione scaffold were synthesized and tested against Plasmodium falciparum. Some exhibited potent activity against both chloroquine-resistant and sensitive strains, indicating their potential as therapeutic agents in malaria treatment .

Cytotoxicity

Cytotoxicity assays using the MTT method have been employed to evaluate the safety profile of this compound. These studies assess the compound's effects on various cell lines, providing insight into its therapeutic window and potential side effects .

Central Nervous System Effects

Pharmacological evaluations have suggested that certain derivatives may influence central nervous system activities. For example, compounds derived from this scaffold have been shown to induce hypotensive effects in animal models, indicating potential applications in cardiovascular therapies .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug design. Research has focused on modifying various substituents on the imidazolidine core to optimize activity against specific targets. For example, variations in the amino group position have been linked to changes in reactivity and potency .

Data Table: Summary of Applications

Application AreaFindings/Notes
Antimicrobial ActivityEffective against Pseudomonas aeruginosa; complete inhibition of protease and hemolysin .
Antiplasmodial ActivityPotent against chloroquine-resistant Plasmodium falciparum strains .
CytotoxicityEvaluated using MTT assay; provides insight into safety profiles .
CNS EffectsInduces hypotension; potential cardiovascular applications .

Case Studies

  • Antimicrobial Study : In a study aimed at inhibiting bacterial virulence factors, several derivatives of imidazolidine-2,4-dione were synthesized. Compounds 4c and 12a showed significant inhibition of protease production at low concentrations, highlighting their potential as antimicrobial agents .
  • Antimalarial Research : A series of novel compounds based on the imidazolidine scaffold were tested for their efficacy against Plasmodium falciparum. Results indicated that modifications to the structure could enhance antiplasmodial activity significantly .

Comparison with Similar Compounds

3-(2-Aminophenyl)imidazolidine-2,4-dione

  • Formula : C₉H₉N₃O₂; MW : 191.19 g/mol .
  • Key Differences: The absence of a methylene linker reduces conformational flexibility compared to the target compound. No biological data reported.

3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione

  • Substituents: 3-Aminophenylmethyl group.
  • Formula : C₁₀H₁₁N₃O₂; MW : 205.21 g/mol .

Derivatives with Heterocyclic Substituents

S6821 and S7958 (Bitter Taste Modulators)

  • Substituents : Pyrazole-isoxazole and 3-hydroxybenzyl groups.
  • Formula :
    • S6821: C₂₁H₂₂N₄O₄; MW : 394.43 g/mol.
    • S7958: C₂₃H₂₆N₄O₄; MW : 422.48 g/mol.
  • Activity : Selective antagonists of human bitter receptor hTAS2R8 (IC₅₀ = 0.035 μM and 0.073 μM, respectively) .
  • Key Differences: Bulky heterocyclic substituents enhance receptor specificity compared to the simpler aminophenylmethyl group.

Pharmacologically Active Derivatives

5-Methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]imidazolidine-2,4-dione

  • Substituents : Piperazine-propyl and phenyl groups.
  • Formula : C₂₄H₃₀N₄O₃; MW : 422.53 g/mol.
  • Activity: High α₁-adrenoreceptor affinity (Kᵢ = 13.9 nM) and antiarrhythmic activity in adrenaline-induced models .
  • Key Differences : The piperazine-propyl chain introduces basicity and enhances interactions with adrenergic receptors.

3-Hydroxymethyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione

  • Substituents : Hydroxymethyl and 4-methoxyphenyl groups.
  • Formula : C₁₁H₁₂N₂O₄; MW : 236.22 g/mol.
  • Activity : Antidiabetic activity linked to structural conformation analyzed via X-ray crystallography .

Data Table: Comparative Analysis of Selected Derivatives

Compound Name Substituents Molecular Formula MW (g/mol) Biological Activity References
3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione 2-Aminophenylmethyl C₁₀H₁₁N₃O₂ 205.21 Unknown
3-(2-Aminophenyl)imidazolidine-2,4-dione 2-Aminophenyl C₉H₉N₃O₂ 191.19 Unknown
S6821 Pyrazole-isoxazole, 3-hydroxybenzyl C₂₁H₂₂N₄O₄ 394.43 Bitter receptor antagonist (IC₅₀ 0.035 μM)
5-Methyl-5-phenyl-3-[3-(piperazin-1-yl)propyl] Piperazine-propyl, phenyl C₂₄H₃₀N₄O₃ 422.53 α₁-Adrenoreceptor affinity (Kᵢ 13.9 nM)
3-Hydroxymethyl-1-(4-methoxyphenyl) Hydroxymethyl, 4-methoxyphenyl C₁₁H₁₂N₂O₄ 236.22 Antidiabetic

Key Structural and Functional Insights

Substituent Position: The ortho-amino group in the target compound may sterically hinder interactions compared to para- or meta-substituted analogues (e.g., 3-[(3-aminophenyl)methyl] derivative) .

Hydrogen Bonding: The aminophenylmethyl group provides both amine (H-bond donor) and aromatic (H-bond acceptor) motifs, contrasting with non-aromatic substituents like hydroxymethyl .

Receptor Specificity: Bulky substituents (e.g., pyrazole-isoxazole in S6821) enhance selectivity for bitter receptors, whereas smaller groups (e.g., aminophenylmethyl) may lack such specificity .

Pharmacological Potential: Piperazine-containing derivatives demonstrate that nitrogen-rich substituents improve receptor binding (e.g., α₁-adrenoreceptors), suggesting avenues for modifying the target compound .

Q & A

Q. What are the standard protocols for synthesizing 3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursor compounds like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile, followed by alkylation or condensation with 2-aminobenzyl derivatives. Key steps include:
  • Reaction Optimization : Use anhydrous conditions and catalysts (e.g., K₂CO₃) to facilitate nucleophilic substitution.
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.
  • Characterization : Confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis : Employ 1^1H NMR (e.g., DMSO-d₆ solvent, 400 MHz) to verify proton environments, and 13^13C NMR to confirm carbonyl (C=O) and imidazolidine ring carbons. Cross-reference with published spectra for validation .
  • Chromatographic Methods : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Retention times should match standards.
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .

Q. What are the key considerations for ensuring the stability of this compound during storage?

  • Methodological Answer :
  • Storage Conditions : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at -20°C to prevent oxidation or hydrolysis.
  • Stability Monitoring : Perform periodic TLC or HPLC checks for degradation products (e.g., hydrolyzed imidazolidine rings).
  • Solvent Selection : Avoid protic solvents (e.g., water, alcohols) for long-term storage; use anhydrous DMSO or DMF for stock solutions .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound?

  • Methodological Answer :
  • Computational Setup : Use software (e.g., Gaussian 16) with B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).
  • Reactivity Insights : Analyze electron density maps to identify nucleophilic (e.g., amino group) and electrophilic (e.g., carbonyl carbons) sites. Compare DFT-predicted reaction pathways (e.g., cyclization) with experimental outcomes .
  • Validation : Correlate computed vibrational frequencies (IR) with experimental spectra to refine models .

Q. What methodologies are recommended for resolving contradictions in spectroscopic data obtained for this compound?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, distinguish imidazolidine ring protons from aromatic protons via 1^1H-13^13C correlations .
  • Theoretical Alignment : Use DFT-calculated chemical shifts to identify discrepancies (e.g., unexpected tautomerism or solvent effects) .
  • Collaborative Analysis : Share raw data with computational chemists to refine models or identify experimental artifacts (e.g., impurities) .

Q. How can researchers design experiments to optimize reaction conditions for derivatives of this compound?

  • Methodological Answer :
  • High-Throughput Screening : Use robotic liquid handlers to test solvent combinations (e.g., DMF vs. THF), temperatures (25–100°C), and catalysts (e.g., Pd/C) in 96-well plates.
  • Factorial Design : Apply a 2k^k factorial approach to evaluate variables (e.g., reactant molar ratio, pH) and interactions. For example, optimize yields by varying equivalents of 2-aminobenzyl chloride and reaction time .
  • Feedback Loops : Integrate computational reaction path searches (e.g., using artificial force-induced reaction methods) to prioritize experimental conditions, reducing trial-and-error cycles .

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